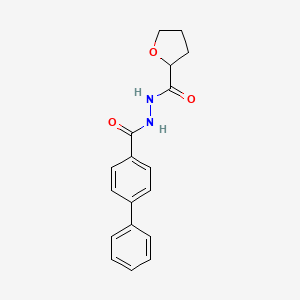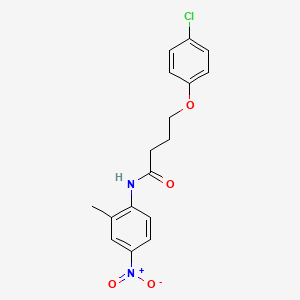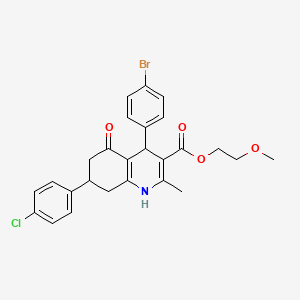![molecular formula C19H25NO4 B5215897 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5215897.png)
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide, also known as BML-210, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide exerts its effects through the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. The compound inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, as well as the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the expression of pro-inflammatory cytokines and chemokines. The compound has also been shown to inhibit cancer cell proliferation and survival by inducing apoptosis and cell cycle arrest. Additionally, 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide in lab experiments is its high potency and specificity for the NF-κB pathway. The compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research related to 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide. One area of interest is the development of more soluble analogs of the compound, which could improve its bioavailability and effectiveness in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide and its potential therapeutic applications. The compound could also be tested in combination with other drugs to determine if it has synergistic effects. Overall, 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has shown promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and exerts its effects through the inhibition of the NF-κB pathway. While there are some limitations to using 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide in lab experiments, the compound has shown promise as a potential therapeutic agent. Further research is needed to fully understand the mechanism of action and potential applications of 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide.
Synthesis Methods
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide is synthesized through a multi-step process that involves the reaction of 4-butylcoumarin with ethyl bromoacetate to form 4-butyl-7-ethoxycarbonyloxycoumarin. This intermediate is then reacted with diethylamine and acetic anhydride to produce 2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide. The synthesis method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been tested in vitro and in vivo, and has shown promising results in various animal models.
properties
IUPAC Name |
2-(4-butyl-2-oxochromen-7-yl)oxy-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-7-8-14-11-19(22)24-17-12-15(9-10-16(14)17)23-13-18(21)20(5-2)6-3/h9-12H,4-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJFJCUWWGOTME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-butyl-2-oxochromen-7-yl)oxy-N,N-diethylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[N-(4-propoxybenzoyl)-beta-alanyl]amino}butanoate](/img/structure/B5215816.png)
![1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5215819.png)

![methyl 4-(1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B5215828.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![diethyl 5-({[(4-fluorophenyl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5215861.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)

